![molecular formula C22H22N2O3 B1662641 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 332382-54-4](/img/structure/B1662641.png)
2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
Es wurde vor allem für seine Rolle bei der Aktivierung von transienten Rezeptorpotential-Mucolipin-1-Kanälen untersucht, zeigt aber auch Aktivität bei den weniger untersuchten transienten Rezeptorpotential-Mucolipin-2- und transienten Rezeptorpotential-Mucolipin-3-Subtypen .
Präparationsmethoden
Die Synthese von ML-SA1 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Isoindol-1,3-dion-Kerns: Dies beinhaltet die Reaktion von Phthalsäureanhydrid mit Ammoniak oder einem primären Amin unter Bildung des Isoindol-1,3-dion-Kerns.
Anlagerung der Chinolin-Einheit: Die Chinolin-Einheit wird durch eine Friedländer-Synthese eingeführt, die die Kondensation von Anilinderivaten mit Ketonen umfasst.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Chinolinderivats mit dem Isoindol-1,3-dion-Kern unter bestimmten Reaktionsbedingungen, um ML-SA1 zu bilden.
Vorbereitungsmethoden
The synthesis of ML-SA1 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Isoindole-1,3-dione Core: This involves the reaction of phthalic anhydride with ammonia or a primary amine to form the isoindole-1,3-dione core.
Attachment of the Quinoline Moiety: The quinoline moiety is introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Final Coupling: The final step involves coupling the quinoline derivative with the isoindole-1,3-dione core under specific reaction conditions to form ML-SA1.
Analyse Chemischer Reaktionen
Intramolecular Friedel-Crafts Cyclization
A pivotal step in forming the quinoline core involves intramolecular Friedel-Crafts acylation (Scheme 1, ).
-
Reagents/Conditions :
-
Starting material: 2-Aryl-3-oxo-isoindole-1-acetyl chloride.
-
Catalyst: AlCl₃ (1.2 equiv).
-
Solvent: 1,2-Dichloroethane.
-
Temperature: 70°C.
-
-
Outcome : Cyclization yields the isoindolo[2,1-a]quinoline scaffold.
Wittig Reaction and Hydrolysis
The isoindole-acetic acid intermediate is synthesized via a Wittig reaction followed by hydrolysis:
-
Reagents/Conditions :
-
Wittig reagent: (Triphenylphosphoranylidene)ketene.
-
Solvent: Tetrahydrofuran (THF)/Methanol (MeOH).
-
Hydrolysis: 2M HCl at 25°C.
-
-
Outcome : Forms 2-aryl-3-oxo-isoindole-1-acetic acid, a precursor for acyl chloride formation .
Cyclization via DMF-DMA
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) facilitates enaminone formation and subsequent cyclization (Scheme 11, ):
-
Reagents/Conditions :
-
Starting material: 2-(2-Acetylphenyl)-1H-isoindole-1,3(2H)-dione.
-
Reagent: DMF-DMA (3.0 equiv).
-
Solvent: Toluene.
-
Temperature: Reflux (110°C).
-
-
Mechanism :
-
Formation of enaminone intermediate.
-
Intramolecular cyclization followed by β-elimination of DMF and H₂O.
-
Base-Mediated Cyclization
Potassium carbonate (K₂CO₃) promotes cyclization in polar aprotic solvents:
-
Conditions :
-
Solvent: Dimethylformamide (DMF).
-
Temperature: 80–90°C.
-
Catalyst: K₂CO₃ (10 mol%).
-
-
Outcome : Converts methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)benzoate to the tetracyclic product .
Acid-Catalyzed Esterification
Trimethyl orthoformate in acidic media facilitates esterification and cyclization:
-
Conditions :
-
Catalyst: H₂SO₄ (0.5 equiv).
-
Solvent: MeOH.
-
Temperature: Reflux.
-
-
Outcome : Generates a mixture of ester and cyclized products (17% and 79% yields, respectively) .
Solubility and Storage
-
Solubility :
-
Stability :
Hazardous Decomposition
Comparative Reaction Table
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Cellular Calcium Signaling
ML-SA1 has been extensively used to study calcium signaling pathways in cells. By activating TRPML channels, it facilitates the release of calcium from lysosomes into the cytosol. This property has been leveraged to investigate the role of lysosomal calcium in cellular functions such as autophagy and apoptosis .
Lysosomal Storage Diseases
Research indicates that ML-SA1 can correct trafficking defects and reduce cholesterol accumulation in cells affected by Niemann-Pick type C disease. The compound induces TRPML-mediated calcium release that helps restore normal lysosomal function in FIG4-deficient cells . This makes it a potential therapeutic candidate for treating lysosomal storage disorders.
Neurodegenerative Diseases
Studies have shown that ML-SA1 may play a role in neuroprotection. By enhancing lysosomal function and promoting autophagic flux, it could potentially mitigate the effects of neurodegenerative diseases characterized by impaired lysosomal activity .
Cancer Research
The compound's ability to modulate calcium signaling pathways has implications in cancer research. Altered calcium signaling is often associated with tumorigenesis; thus, ML-SA1 may serve as a tool to explore these pathways further .
Case Studies
Wirkmechanismus
ML-SA1 acts as an agonist of the transient receptor potential mucolipin family of calcium channels. It binds to the pore region of the transient receptor potential mucolipin 1 channel, inducing a conformational change that opens the channel and allows calcium ions to flow through. This activation of transient receptor potential mucolipin 1 channels leads to increased lysosomal calcium release, which is crucial for various cellular processes, including lysosomal trafficking, autophagy, and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
ML-SA1 ist einzigartig in seiner Fähigkeit, transienten Rezeptorpotential-Mucolipin-Kanäle selektiv zu aktivieren. Ähnliche Verbindungen umfassen:
SF-51: Aktiviert vorzugsweise transienten Rezeptorpotential-Mucolipin-3-Kanäle.
Die Fähigkeit von ML-SA1, alle menschlichen transienten Rezeptorpotential-Mucolipin-Isoformen zu aktivieren, macht es zu einem wertvollen Werkzeug für die Untersuchung dieser Kanäle und ihrer Rolle in verschiedenen physiologischen und pathologischen Prozessen .
Biologische Aktivität
The compound 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione , also known as ML-SA1 , is a synthetic organic compound with a complex structure that includes both isoindole and quinoline moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an agonist for transient receptor potential (TRP) channels.
- Molecular Formula : C22H22N2O3
- Molecular Weight : 362.42 g/mol
- CAS Number : 332382-54-4
- Synonyms : ML-SA1, STK095286, EU-0040486
ML-SA1 has been identified as a potent and selective agonist for lysosomal mucolipin transient receptor potential channels (TRPML) 1, 2, and 3. These channels play a critical role in cellular calcium homeostasis and lysosomal function. Activation of TRPML channels by ML-SA1 leads to increased intracellular calcium levels in various cell types, including HEK293 cells expressing mutant TRPML1 channels .
Table 1: Summary of Biological Activities
Neuroprotective Effects
Research has demonstrated that prolonged exposure to ML-SA1 can significantly reduce the accumulation of α-synuclein aggregates. This finding is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. The compound's ability to modulate lysosomal function suggests a potential therapeutic avenue for conditions characterized by protein aggregation .
Antiviral Properties
Initial studies indicate that ML-SA1 may possess antiviral properties by modulating TRP channels involved in viral entry and replication. The compound’s activation of TRPML channels could interfere with the lifecycle of certain viruses, although further research is needed to elucidate these mechanisms .
Case Studies
In a study exploring the effects of ML-SA1 on cellular models of neurodegeneration, researchers observed that treatment with the compound led to improved cellular health markers and reduced cytotoxicity associated with α-synuclein accumulation. These findings suggest that ML-SA1 may have protective effects against neurodegenerative processes.
Synthesis and Applications
The synthesis of ML-SA1 typically involves multi-step organic reactions that integrate various chemical precursors. The compound is primarily utilized in research settings focused on its biological activity related to TRP channels and neuroprotection. Its unique structure positions it as a candidate for further drug development aimed at treating neurodegenerative diseases and potentially viral infections .
Eigenschaften
IUPAC Name |
2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-14-12-22(2,3)24(18-11-7-6-8-15(14)18)19(25)13-23-20(26)16-9-4-5-10-17(16)21(23)27/h4-11,14H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDHBJICVBONAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336628 | |
Record name | ML-SA1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332382-54-4 | |
Record name | ML-SA1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-Oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]- 1H-isoindole-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of ML-SA1 and what are its downstream effects?
A1: ML-SA1 selectively targets the TRPML1 channel, a cation channel predominantly located on lysosomes [, , , , , , , , ]. Activation of TRPML1 by ML-SA1 triggers calcium (Ca2+) efflux from the lysosomes, initiating a cascade of downstream effects, including:
- Enhanced autophagy: Increased lysosomal Ca2+ activates transcription factor EB (TFEB), a master regulator of autophagy and lysosome biogenesis [, , , , , ]. This leads to enhanced clearance of cellular debris and protein aggregates [, , ].
- Lysosomal acidification: ML-SA1 promotes lysosomal acidification, potentially through mechanisms involving the activation of proton pumps or modulation of lysosomal pH regulators [, , , ].
- Regulation of lysosomal trafficking: Lysosomal Ca2+ signaling mediated by TRPML1 activation regulates the trafficking and fusion of lysosomes with other organelles, such as multivesicular bodies (MVBs) and autophagosomes [, , , , ]. This influences processes like exosome release and degradation of endocytosed material [, ].
Q2: How does ML-SA1's interaction with TRPML1 differ from the endogenous ligand, phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2)?
A2: While both ML-SA1 and PtdIns(3,5)P2 activate TRPML1, structural studies suggest that ML-SA1 binds directly to the pore region of the channel, inducing dilation of the lower gate [, ]. In contrast, PtdIns(3,5)P2 likely binds to an allosteric site, potentially influencing the S4-S5 linker conformation to facilitate channel opening []. Notably, ML-SA1 can induce a more robust Ca2+ efflux compared to PtdIns(3,5)P2 [, ].
Q3: What is the molecular formula and weight of ML-SA1?
A3: ML-SA1 (2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione) has a molecular formula of C22H22N2O3 and a molecular weight of 362.42 g/mol.
Q4: Is there available spectroscopic data for ML-SA1?
A4: While the provided research articles do not include specific spectroscopic data (e.g., NMR, IR) for ML-SA1, such data might be available in chemical databases or from the compound supplier.
Q5: What is known about the stability of ML-SA1 under various experimental conditions?
A5: The research primarily focuses on the biological activity of ML-SA1. Information regarding its stability under various conditions like temperature, pH, or exposure to light is limited. Future studies focusing on the chemical stability of ML-SA1 would be beneficial.
Q6: Does ML-SA1 exhibit any catalytic properties?
A6: ML-SA1 functions as a pharmacological tool by directly binding to and activating the TRPML1 channel. It does not appear to possess inherent catalytic properties based on the available research.
Q7: Have computational methods been used to study ML-SA1 and its interactions with TRPML1?
A7: Yes, cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of ML-SA1 within the pore region of TRPML1, providing valuable structural insights into the activation mechanism [, ]. Molecular docking models have also been employed to investigate the interactions between ML-SA1 and TRPML1 mutants [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.